molecular formula C8H6F3NO4S B1646335 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene CAS No. 252561-91-4

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1646335
CAS No.: 252561-91-4
M. Wt: 269.2 g/mol
InChI Key: QOJWKPYXDXSLLL-UHFFFAOYSA-N
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Description

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene, also known as MSNTB, is an organic compound with a unique chemical structure. It has a wide variety of applications in the scientific research field, ranging from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

Research in synthetic chemistry has explored the reactivity of compounds containing similar functional groups, enabling the development of novel synthetic routes and materials. For example, the study on One-step synthesis of diazadihydroacenaphthylene derivatives showcases innovative approaches to creating complex molecules, demonstrating the reactivity and potential of similar functional groups in synthetic applications (Soro et al., 2006).

Catalysis and Material Science

Compounds with trifluoromethylsulfonyl and nitro groups are pivotal in catalysis and material science. Rhenium-Catalyzed Trifluoromethylation of Arenes highlights the use of such functional groups in catalysis, indicating the potential of the target compound in facilitating or undergoing similar transformations (Mejía & Togni, 2012).

Environmental and Green Chemistry

The separation and environmental applications of related compounds are also significant. For instance, Ionic liquids for the extraction of aromatic hydrocarbons utilize similar functional groups to improve efficiency in separation processes, suggesting potential environmental applications of the target compound (Arce et al., 2007).

Advanced Functional Materials

The development of new materials, such as Layered zirconium phosphonate frameworks , demonstrates the use of organophosphorus compounds in creating structures with remarkable properties. This research area may benefit from the unique characteristics of the target compound, offering pathways to new material innovations (Taddei et al., 2014).

Properties

IUPAC Name

1-methylsulfonyl-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJWKPYXDXSLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-5-nitro-benzotrifluoride (0.50 g, 2.4 mmol) and sodium methanesulfinate (0.25 g, 2.4 mmol) in anhyd DMF (1.0 mL) was heated at 120° C. with stirring. After 18 h the reaction mixture was cooled, concentrated and chromatographed (silica, EtOAc/Hex, 0:100 to 40:60) to give 2-methanesulfonyl-5-nitro-benzotrifluoride (0.41 g, 64%) as a white solid: 1H-NMR (CDCl3) δ 8.76 (1H, d, J=2.0), 8.62 (1H, dd, J=2.0, 8.8), 8.57 (1H, d, J=8.8), 3.26 (3H, s). The title compound was prepared from 2-methanesulfonyl-5-nitro-benzotrifluoride in a manner similar to that described in Example 3A: 1H-NMR (DMSO-d6) δ 10.14 (1H, s), 8.50 (1H, d, J=2.0), 8.35 (1H, dd, J=2.0, 8.6), 8.16 (1H, d, J=8.8), 8.02 (1H, d, J=7.8), 7.92 (1H, app t, J=7.8), 7.82 (1H, app t, J=7.8), 7.52 (1H, d, J=7.8), 6.69 (1H, s), 3.26 (3H, s), 2.15 (3H, s), 1.89 (3H, s); MS (ESI): 505 (MH+). B. In a manner similar to that described for Example 5A, the following compound was prepared by replacing 2-fluoro-5-nitro-benzotrifluoride with 3-chloro-4-fluoro-nitrobenzene:
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-fluoro-5-nitrobenzotrifluoride (2.09 g, 10 mmol) and sodium methanesulfinate (1.32 g, 11 mmol) in DMSO (20 mL) was heated at 130° C. for 17.5 hours. After cooling down to room temperature, the mixture was poured into ice-water. The whole was extracted with ethyl acetate (30 mL×2), the combined organic layer washed with water, brine, dried over MgSO4, and concentrated in vacuo. The residue was crystallized from hexane to give the subtitle compound (1.56 g, 57.8%, yield).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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